
Zoledronate trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoledronate Trisodium is the trisodium salt form of zoledronate, a synthetic imidazole, third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
Aplicaciones Científicas De Investigación
Mechanism of Action and Bone Matrix Stabilization
Zoledronate trisodium, a third-generation bisphosphonate, exhibits antiresorptive activity by binding to hydroxyapatite crystals in bone matrix. It inhibits farnesyl pyrophosphate synthase within the mevalonate pathway, crucial for osteoclast function. This inhibition leads to apoptosis and eventual death of osteoclast cells, thereby reducing bone resorption and stabilizing the bone matrix (Definitions, 2020).
Impact on Osteoclast-Mediated Bone Resorption
Zoledronate's potency surpasses other bisphosphonates in inhibiting osteoclast-mediated bone resorption. Its efficacy in normalizing serum calcium levels in hypercalcemia cases, particularly in malignancy contexts, has been established through clinical trials (Cheer et al., 2001).
Role in Pain and Cartilage Loss in Degenerative Joint Disease
In a rat model of degenerative joint disease, zoledronate demonstrated efficacy in preventing pain and cartilage loss. By inhibiting osteoclasts, it plays a crucial role in subchondral bone remodeling, impacting nociception and the pathobiology of the disease model (Strassle et al., 2010).
Bone Material Properties in Osteoporosis
Zoledronate has shown significant impact in postmenopausal women with osteoporosis. It influences bone material properties, evidenced by changes in mineral/matrix ratio and mineral crystallites, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).
Novel Antiangiogenic Effects
Zoledronate also displays potent antiangiogenic properties. It inhibits human endothelial cell proliferation and modulates cell adhesion and migration, thereby reducing vessel sprouting. This aspect of zoledronate has implications in treating malignant bone disease and other angiogenesis-dependent diseases (Wood et al., 2002).
Solid-State Forms and Polymorphism
The study of solid-state forms of zoledronic acid reveals different degrees of hydration and crystalline forms. This research is essential for understanding its stability and thermal behavior, crucial for pharmaceutical applications (Ruscica et al., 2010).
Inhibition of Endothelial Cell Functions
Zoledronate suppresses prenylation-dependent signaling pathways in endothelial cells, affecting their adhesion, migration, and survival. This action elucidates its potential as an anti-angiogenic and anti-cancer agent (Hasmim et al., 2007).
Propiedades
Número CAS |
165800-08-8 |
|---|---|
Nombre del producto |
Zoledronate trisodium |
Fórmula molecular |
C25H39N10Na15O37P10 |
Peso molecular |
1726.2 g/mol |
Nombre IUPAC |
pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate |
InChI |
InChI=1S/5C5H10N2O7P2.15Na.2H2O/c5*8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;;;;;;;;;;;;/h5*1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;;;;;;;;;;;;;;2*1H2/q;;;;;15*+1;;/p-15 |
Clave InChI |
HYMYRPXSMHJPGD-UHFFFAOYSA-A |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



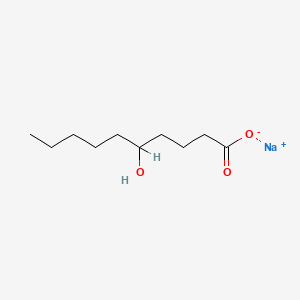
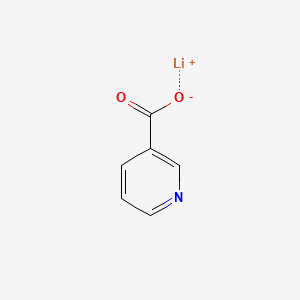
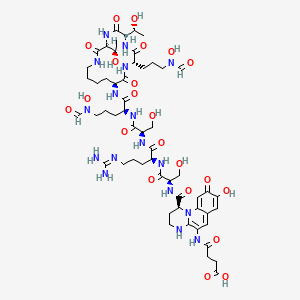


![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
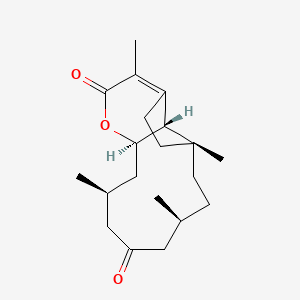



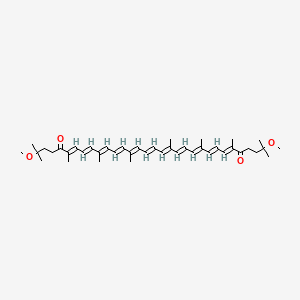
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)
